Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 294194-48-2) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₅H₁₀F₃N₃O₂ and a molecular weight of 321.26 g/mol . It features a trifluoromethyl (-CF₃) group at position 7, a phenyl ring at position 5, and a methyl ester at position 2. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and central nervous system modulation .
The compound is synthesized via multi-step routes involving Buchwald–Hartwig coupling or nucleophilic aromatic substitution, often starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate . Key intermediates undergo functionalization (e.g., ester hydrolysis, reductive amination) to introduce substituents that modulate bioactivity .
Properties
IUPAC Name |
methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-23-14(22)11-8-13-19-10(9-5-3-2-4-6-9)7-12(15(16,17)18)21(13)20-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPDECEGMPFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145076 | |
| Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294194-48-2 | |
| Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294194-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable diketone, such as 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction proceeds via an addition-elimination mechanism, where the amino group of the aminopyrazole reacts with the carbonyl group of the diketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Activity
- Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. This inhibition leads to the induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by disrupting cell cycle progression and promoting programmed cell death.
-
Neuroprotective Effects
- Related compounds have demonstrated neuroprotective properties, with potential applications in treating neurodegenerative diseases. These compounds can inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are critical in neuroinflammation and neuronal cell death.
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects, making it a candidate for research into treatments for conditions characterized by chronic inflammation. The ability to modulate inflammatory pathways positions it as a therapeutic agent for diseases such as arthritis and other inflammatory disorders.
Optical Applications
The pyrazolo[1,5-a]pyrimidine family, including this compound, has been identified as having strategic applications in optical materials due to their tunable photophysical properties. The introduction of electron-donating groups enhances their absorption and emission behaviors, making them suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices.
Case Study 1: Anti-Cancer Efficacy
A study investigating the effects of this compound on MCF-7 cells revealed significant apoptosis induction at varying concentrations. The mechanism was traced back to CDK2 inhibition, leading to cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharides (LPS), this compound showed a reduction in pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest its potential utility in developing therapies for neurodegenerative diseases like Alzheimer's.
Summary of Applications
| Application Area | Description | Evidence Source |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines by inhibiting CDK2 activity | |
| Neuroprotection | Reduces neuroinflammation and protects neuronal cells from apoptosis | |
| Anti-inflammatory | Modulates inflammatory pathways relevant for chronic inflammatory diseases | |
| Optical Materials | Exhibits tunable photophysical properties suitable for OLEDs |
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
<sup>a</sup> LogP values calculated using XLogP3 .
Key Findings from Comparative Analysis
Replacement of the methyl ester (2-COOCH₃) with a carboxylic acid (2-COOH) lowers LogP to 2.8, favoring polar interactions but limiting blood-brain barrier penetration .
Bioactivity Modulation: Phenyl vs. Ester vs. Carboxamide at Position 2: Carboxamide derivatives (e.g., 2-CONH(2-Cl-3-pyridyl)) exhibit higher solubility and receptor affinity compared to esters, attributed to hydrogen-bonding capabilities .
Metabolic Stability :
- Methyl or methoxy groups on the phenyl ring (e.g., 5-(4-MePh) or 5-(4-OMePh) ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Biological Activity
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its significant biological activities, particularly in the field of cancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C15H10F3N3O2
- CAS Number : 294194-48-2
This compound exhibits notable interactions with various enzymes and proteins. Its primary biochemical activity involves the inhibition of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. This inhibition leads to significant alterations in cellular processes.
Cellular Effects
The compound has demonstrated potent effects on cancer cell lines, including:
- Induction of Apoptosis : It has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines by disrupting cell cycle progression and promoting programmed cell death .
The molecular mechanism underlying the biological activity of this compound involves:
- Binding to CDK2 : The compound binds to the active site of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis .
Subcellular Localization
The localization of this compound within cells is crucial for its function:
- Cytoplasmic and Nuclear Presence : It primarily localizes in the cytoplasm and nucleus, where it interacts with target proteins involved in cell cycle regulation .
Anticancer Activity
Research has shown that this compound can effectively inhibit tumor growth. In a study involving MCF-7 cells:
- Cell Cycle Analysis : Treatment with this compound resulted in a decrease in G0/G1 phase cells from 57.39% to 49.63% and an increase in apoptotic cells from 1.79% to 36.06% after 24 hours .
Comparative Efficacy
In comparative studies with other pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | IC50 (µM) | Effect on Apoptosis | Cell Line |
|---|---|---|---|
| This compound | 3–10 | Significant | MCF-7 |
| Compound 5i | 0.3 (EGFR/VGFR2 Inhibition) | Strong | MCF-7 |
This table highlights the compound's competitive efficacy against established inhibitors.
Q & A
Q. What are the standard synthetic routes for Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂). The methyl ester group is introduced through esterification or direct substitution . Key intermediates are characterized using IR, NMR, and MS to confirm structural integrity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups.
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbon types (e.g., ester carbonyl at ~165 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 361.3).
- X-ray Crystallography : Resolves bond angles, dihedral deviations (e.g., 1.31° between fused rings), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What safety protocols are critical during experimental handling?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride).
- Waste Management : Segregate halogenated byproducts and dispose via certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalytic Systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency in arylations .
- Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
- Temperature Control : Reflux durations (e.g., 3–6 hours) and gradual cooling minimize side products.
- Purification : Gradient column chromatography (petroleum ether/ethyl acetate) and recrystallization reduce impurities .
Q. How do structural modifications influence biological activity?
- Trifluoromethyl Position : Substituents at C7 enhance metabolic stability and hydrophobic interactions in enzyme binding pockets (e.g., kinase inhibitors) .
- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while hydrolyzed carboxylic acids increase solubility for in vitro assays.
- Aryl Substitutions : Electron-withdrawing groups (e.g., Cl, F) at phenyl rings modulate electronic effects, impacting antitrypanosomal activity .
Q. What crystallographic methods resolve intermolecular interactions?
- Hydrogen Bonding : C–H···O/N interactions (e.g., C12–H12···O1) form inversion dimers, analyzed using Mercury software .
- π-π Stacking : Centroid distances (e.g., 3.426 Å) between aromatic rings inform packing efficiency and stability.
- Torsional Analysis : Dihedral angles (e.g., 1.27° between phenyl and fused rings) correlate with conformational flexibility .
Q. How to address contradictions in reported biological data?
- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM PI3Kδ) and incubation times for IC₅₀ comparisons.
- Structural Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., morpholine, piperidine) to establish structure-activity relationships (SAR) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities and validate experimental discrepancies .
Data Contradiction Analysis
Q. Why do similar synthetic methods report varying yields (e.g., 62% vs. 89%)?
- Reagent Purity : Impurities in starting materials (e.g., 5-amino-3-phenylpyrazole) reduce efficiency.
- Chromatography Conditions : Varying eluent ratios (e.g., 8:2 vs. 9:1 petroleum ether/ethyl acetate) impact separation.
- Crystallization Solvents : Cyclohexane vs. ethanol recrystallization affects crystal quality and recovery .
Q. How to reconcile divergent biological activity reports for pyrazolo[1,5-a]pyrimidines?
- Cell Line Variability : Differences in membrane permeability (e.g., HEK293 vs. HeLa) alter compound uptake.
- Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays skew IC₅₀ values.
- Metabolic Stability : Ester hydrolysis rates in serum affect intracellular active species .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
